ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
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Overview
Description
The compound appears to contain an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings (indole and triazole) and functional groups (thioacetamido and acetate). These groups would likely contribute to the overall polarity, reactivity, and potential biological activity of the compound .Physical and Chemical Properties Analysis
Based on the structure of the compound, we can predict that it would likely be a solid at room temperature, with a relatively high molecular weight . The presence of multiple polar groups suggests that it would likely be soluble in polar solvents .Scientific Research Applications
Synthetic Methodologies
Researchers have developed novel synthetic routes and methodologies for the preparation of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate compounds through multi-component reactions. These processes feature good yields and demonstrate the versatility of such compounds in organic synthesis (Nassiri & Milani, 2020). Additionally, studies on the synthesis of free-NH indole 2-acetamides and derivatives highlight the potential for further functionalization of these molecules, broadening their applicability in chemical synthesis (Cacchi, Fabrizi, & Filisti, 2009).
Medicinal Chemistry
Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate and related compounds have been explored for their potential in drug discovery. For instance, novel dipeptide derivatives attached to triazole-pyridine moieties have been synthesized, showing antimicrobial activity and potential as imaging agents for brain SPECT, indicating their utility in both therapeutic and diagnostic applications (Abdel-Ghany et al., 2013). Furthermore, the binding interactions of ethyl 2-(2-acetamidothiazol-4-yl) acetate with DNA have been studied, suggesting a role in the design of antitumor agents (Iqbal et al., 2019).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-3-25-15(24)9-19-14(23)10-26-17-21-20-16(22(17)2)12-8-18-13-7-5-4-6-11(12)13/h4-8,18H,3,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCNVCGJCCVEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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